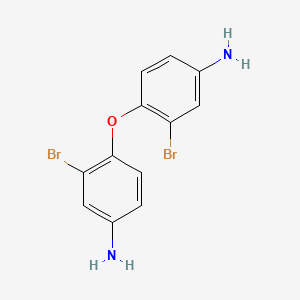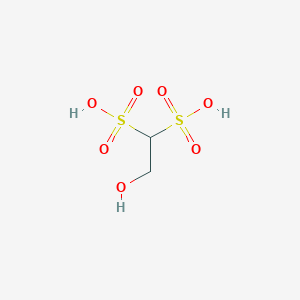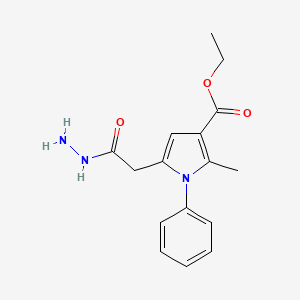
Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate with hydrazine to form the respective hydrazide. This intermediate is then reacted with isothiocyanates to form substituted thiosemicarbazides, which are further cyclized using ethyl bromoacetate and fused sodium acetate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar multi-step organic reactions, optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are common practices to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl and carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, its neuroprotective effects are attributed to its ability to inhibit MAO-B, thereby preventing the breakdown of dopamine in the brain . In cancer research, its derivatives inhibit HDACs, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-(4-bromophenyl)-1-(3-hydrazinyl-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate: This compound has similar neuroprotective properties and MAO-B inhibitory effects.
Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate: Used as an intermediate in the synthesis of various pyrrole derivatives.
Uniqueness
Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to act as both a neuroprotective agent and an HDAC inhibitor highlights its versatility and potential in various research fields.
Propiedades
Fórmula molecular |
C16H19N3O3 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C16H19N3O3/c1-3-22-16(21)14-9-13(10-15(20)18-17)19(11(14)2)12-7-5-4-6-8-12/h4-9H,3,10,17H2,1-2H3,(H,18,20) |
Clave InChI |
SCZPOGRJSBCEHT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C(=C1)CC(=O)NN)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



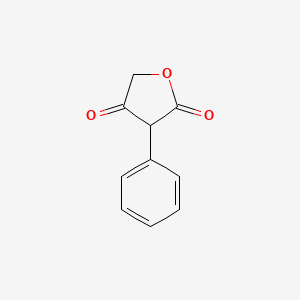
![Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate](/img/structure/B14327072.png)

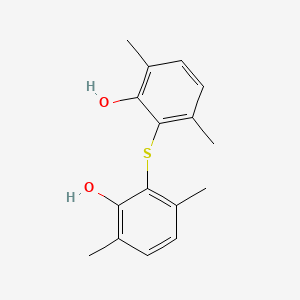

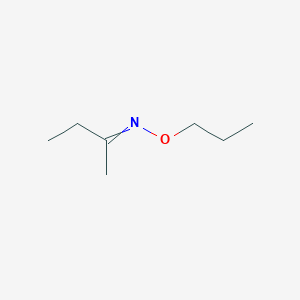
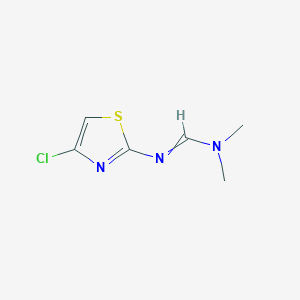

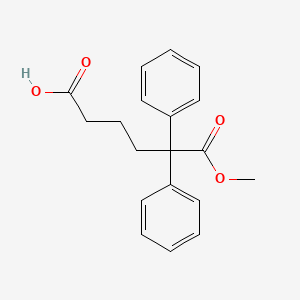
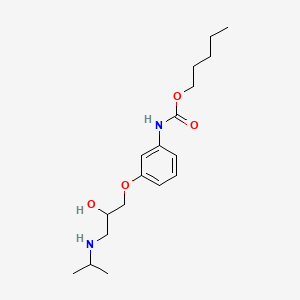
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)
